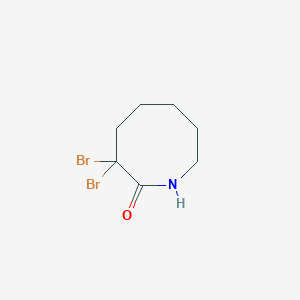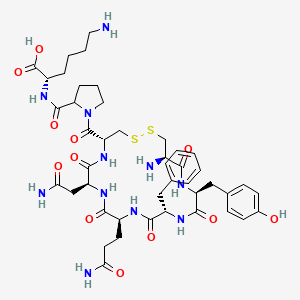
Dglvp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-glycinamide 9-lysine 8-vasopressin (DGLVP) is a neuropeptide analog of lysine vasopressin. It is known for its influence on cardiovascular responses and its role in behavioral and emotional processes. This compound has been studied for its effects on adaptive autonomic processes and its potential therapeutic applications.
Méthodes De Préparation
DGLVP can be synthesized using solid-phase peptide synthesis. The process involves the sequential addition of N-Boc protected amino acids to a polystyrene resin. The synthesis of this compound from Z-Cys(Bzl)-Tyr(Bzl)-Phe-Gln-Asn-Cys(Bzl)-Pro-Lys(NE-Z)-polystyrene-2%-divinylbenzene is achieved by the general method of solid-phase synthesis .
Analyse Des Réactions Chimiques
DGLVP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its reduced form.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
DGLVP has several scientific research applications:
Chemistry: this compound is used to study the structure-activity relationships of neuropeptides and their analogs.
Biology: It is used to investigate the role of neuropeptides in adaptive autonomic processes and behavioral responses.
Medicine: this compound has potential therapeutic applications in treating conditions related to cardiovascular responses and emotional behavior.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting neuropeptide pathways
Mécanisme D'action
DGLVP exerts its effects by binding to vasopressin receptors in the brain and other tissues. It influences cardiovascular responses by modulating the activity of these receptors. This compound also affects behavioral and emotional responses by interacting with brain centers that regulate these processes. The molecular targets and pathways involved include vasopressin receptors and downstream signaling pathways that regulate cardiovascular and behavioral responses .
Comparaison Avec Des Composés Similaires
DGLVP is similar to other neuropeptides like lysine vasopressin and arginine vasopressin. it has unique properties that distinguish it from these compounds:
Lysine Vasopressin: this compound lacks the glycinamide group present in lysine vasopressin, which affects its binding affinity and activity.
Arginine Vasopressin: this compound has a lysine residue instead of arginine, which alters its receptor binding and physiological effects.
These differences make this compound a valuable tool for studying the structure-activity relationships of neuropeptides and their analogs .
Propriétés
Numéro CAS |
32472-43-8 |
|---|---|
Formule moléculaire |
C44H61N11O12S2 |
Poids moléculaire |
1000.2 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H61N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33-23-69-68-22-27(46)37(59)51-30(20-25-11-13-26(56)14-12-25)40(62)52-31(19-24-7-2-1-3-8-24)39(61)49-28(15-16-35(47)57)38(60)53-32(21-36(48)58)41(63)54-33/h1-3,7-8,11-14,27-34,56H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |
Clé InChI |
WPCFWQWRFMYCKC-HXAPPMQUSA-N |
SMILES isomérique |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





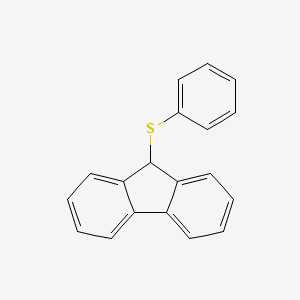

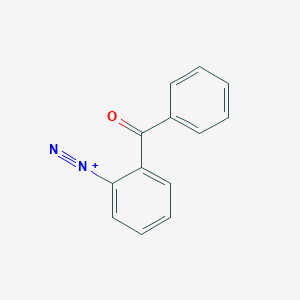
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
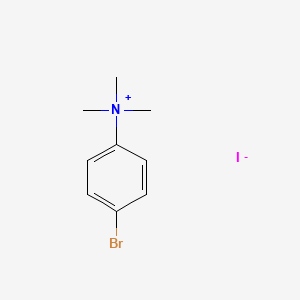

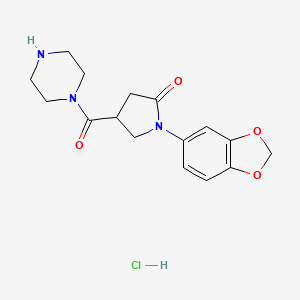

![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
